3-Chloroquinoxaline-2-carbonyl chloride
Overview
Description
3-Chloroquinoxaline-2-carbonyl chloride is a chemical compound with the empirical formula C9H5ClN2O2 . It is a derivative of quinoxaline, a class of compounds that have been found to exhibit significant biological activity .
Synthesis Analysis
The synthesis of 3-chloroquinoxaline-2-carbonyl chloride and its derivatives has been a subject of research. For instance, a series of 3-chloroquinoxaline-2-carboxamides were prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol .Molecular Structure Analysis
The molecular structure of 3-Chloroquinoxaline-2-carbonyl chloride consists of a quinoxaline core with a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position .Scientific Research Applications
Chemical Transformation and Reactions
- The reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride led to the formation of a chloro compound with loss of N-oxide function, indicating a potential role of 3-Chloroquinoxaline-2-carbonyl chloride in facilitating unusual chlorine substitution reactions (Ahmad, Habib, Ziauddin, & Bashir, 1965).
- Synthesis of novel tetracyclic ring systems from 3-chloroquinoxaline-2-carbonyl chloride and other compounds, demonstrating its utility in creating new chemical structures (Eller, Datterl, & Holzer, 2007).
Synthesis of Novel Compounds
- 3-Chloroquinoxaline-2-carbonyl chloride is used in the synthesis of 3-alkynylquinoxaline-2-carbonitriles, which are precursors to various novel compounds including pyrido[3,4-b]quinoxalin-1(2H)-imines (Tyaglivy, Gulevskaya, Pozharskii, & Askalepova, 2013).
- It's involved in the creation of a series of novel quinoxaline derivatives with potential antimicrobial activity, highlighting its role in pharmaceutical chemistry (Soliman & Amer, 2012).
Applications in Analytical Chemistry
- 3-Chloroquinoxaline-2-carbonyl chloride is used as a reagent in fluorescence derivatization of amines for liquid chromatography, demonstrating its utility in analytical chemistry (Ishida, Yamaguchi, Iwata, & Nakamura, 1989).
Environmental and Electrochemical Applications
- The compound plays a role in the electrochemical degradation of dyes and pollutants, indicating its potential for environmental applications (Rajkumar, Song, & Kim, 2007).
- It is involved in the electrochemical oxidation processes for pollutant degradation, further emphasizing its environmental significance (Brillas, Calpe, & Casado, 2000).
Future Directions
properties
IUPAC Name |
3-chloroquinoxaline-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMCIIVGSIZXFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoxaline-2-carbonyl chloride |
Synthesis routes and methods
Procedure details
Citations
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